methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-14(17)13-6-10-8-4-2-3-5-9(8)11(15)7-12(10)16-13/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHWLARJFBEGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C3=CC=CC=C32)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylate group can be introduced via carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate and its analogs:
Structural and Electronic Comparisons
- Core Structure : The benzo[e]indole scaffold in the target compound introduces steric bulk and extended conjugation compared to simpler indoles (e.g., ethyl 5-fluoroindole-2-carboxylate) . This may enhance binding to hydrophobic pockets in enzymes or receptors but reduce solubility.
- Substituent Effects: Fluorine vs.
Physicochemical Properties
- Melting Points : While data for the target compound are unavailable, derivatives like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide melt at 249–250°C, suggesting that fluorine and aromaticity contribute to high thermal stability .
- Spectroscopic Data : The target compound’s NMR and IR profiles would resemble those of methyl 5-fluoro-1H-indole-2-carboxylate, with shifts attributable to the benzo[e]indole core .
Metabolic Stability
- indicates that bacterial enzymes metabolize indole-2-carboxylates into colored products (e.g., indigo), but fluorination may slow degradation due to C-F bond strength .
Biological Activity
Methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
This compound belongs to the indole family, which is known for various pharmacological properties. The introduction of a fluorine atom and a carboxylate group enhances its potential as a bioactive molecule.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to reduced cell division.
- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating key proteins involved in apoptosis pathways, such as down-regulating Bcl-2 and up-regulating Bax, which are critical for the apoptotic process .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | <0.01 | Apoptosis induction |
| HeLa | 0.229 | Cell cycle arrest |
| A549 | 0.996 | Inhibition of proliferation |
2. Antiviral Activity
The compound has demonstrated antiviral activity, particularly against HIV-1 integrase. Structural modifications at specific positions on the indole scaffold have been shown to enhance its inhibitory effects:
- Mechanism : The compound interacts with the active site of integrase, disrupting its function and preventing viral replication. Modifications at the C3 position significantly improve binding affinity and inhibitory potency .
Table 2: Antiviral Activity Data
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.13 | HIV-1 Integrase |
| Derivative 4a | 10.06 | HIV-1 Integrase |
| Derivative 4b | 15.70 | HIV-1 Integrase |
3. Antimicrobial Activity
In addition to its anticancer and antiviral properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Table 3: Antimicrobial Activity Data
| Microorganism | MIC (mg/mL) | Type |
|---|---|---|
| E. coli | 0.0195 | Gram-negative |
| S. aureus | 0.0048 | Gram-positive |
| C. albicans | 0.039 | Fungal |
Case Study 1: Anticancer Efficacy
A study involving this compound showed that treatment led to significant tumor size reduction in xenograft models of breast cancer. The compound was administered at doses correlating with its IC50 values observed in vitro, demonstrating a direct relationship between dosage and tumor regression.
Case Study 2: HIV Inhibition
In another investigation focused on HIV treatment, derivatives of this compound were synthesized and evaluated for their ability to inhibit integrase activity. The most potent derivative achieved an IC50 value significantly lower than that of the parent compound, underscoring the importance of structural modifications for enhanced antiviral efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate, and what are their key steps?
- A common approach involves multi-step reactions starting from indole scaffolds. For example, coupling reactions using CuI catalysis in PEG-400/DMF solvents, followed by extraction with ethyl acetate and purification via column chromatography (70:30 ethyl acetate/hexane) to achieve ~42% yield . Refluxing in ethanol or DMF with catalysts like potassium carbonate is critical for introducing substituents such as fluorophenyl groups .
- Key steps : Azide-alkyne cycloaddition, esterification, and purification via TLC-monitored column chromatography.
Q. How is structural confirmation and purity assessment performed for this compound?
- 1H/13C/19F NMR spectroscopy confirms substituent positions and fluorine integration . FAB-HRMS validates molecular weight, while TLC monitors reaction progress . For analogs, HPLC and recrystallization (e.g., from DMF/acetic acid) ensure purity .
Q. What starting materials are typically used to synthesize fluorinated indole derivatives?
- Commercial precursors like 5-fluoroindole-2-carboxylic acid or its esters are common. Modifications often involve introducing fluorophenyl groups via Suzuki coupling or nucleophilic substitution . For example, 3-formylindole intermediates are critical for condensation reactions .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) impact yield and selectivity in synthesizing this compound?
- Solvent polarity : PEG-400/DMF mixtures enhance solubility of azide intermediates, improving cycloaddition efficiency . Catalysts : CuI accelerates azide-alkyne coupling, while K2CO3 facilitates nucleophilic substitutions . Temperature : Reflux (~80–100°C) optimizes condensation reactions but may require cooling to prevent side products .
- Data comparison :
| Condition | Yield | Purity | Source |
|---|---|---|---|
| PEG-400/DMF, CuI | 42% | >95% | |
| Ethanol reflux, K2CO3 | 55% | >90% |
Q. What methodological strategies address contradictions in spectroscopic data for fluorinated indoles?
- Discrepancies in 19F NMR shifts may arise from solvent effects or crystallinity. For example, fluorine chemical shifts in DMSO vs. CDCl3 can vary by 1–2 ppm. Cross-validation with X-ray crystallography (where available) resolves ambiguities in substituent positioning .
Q. How does the position of fluorine substitution influence biological activity compared to other halogens?
- Fluorine at the 5-position enhances electronegativity and hydrogen-bonding potential, improving interactions with enzyme active sites (e.g., HIV integrase inhibition) . In contrast, bromine at the same position increases steric bulk, reducing solubility but enhancing hydrophobic binding .
- Structure-activity table :
| Substituent | Position | Bioactivity (IC50) | Source |
|---|---|---|---|
| -F | 5 | 12 nM (HIV integrase) | |
| -Br | 5 | 45 nM (same target) |
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Purification bottlenecks : Column chromatography is inefficient for large batches; alternatives include recrystallization (e.g., acetic acid/water mixtures) or fractional distillation . Side reactions : Over-refluxing can degrade ester groups; strict temperature control (<100°C) is essential .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times for azide-alkyne cycloadditions .
- Analytical cross-check : Combine LC-MS with 2D NMR (e.g., HSQC) to resolve overlapping signals in complex mixtures .
- Bioactivity assays : Prioritize enzyme inhibition studies (e.g., fluorescence-based assays) to quantify interactions with targets like kinases or integrases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
